![molecular formula C20H19N3O2S B2487181 N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921582-92-5](/img/structure/B2487181.png)
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound is part of a broader class of chemical compounds known for their potential in various biological and chemical applications. Research often focuses on the synthesis, structural analysis, and evaluation of biological activity, aiming to explore their utility in fields like medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves techniques like microwave-assisted facile synthesis, facilitating the creation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, coupled through pharmacophores associated with biological properties (Tiwari et al., 2017). Another approach includes the design and synthesis of substituted benzamides starting from various precursors, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is established through techniques like X-ray diffraction, which helps in understanding the crystal structure and stabilization mechanisms through hydrogen bonds and π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
These compounds are characterized by their ability to undergo various chemical reactions, leading to the formation of derivatives with significant biological activities. For example, synthesis methods often involve coupling reactions, cyclization, and condensation to introduce specific functional groups (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their application in drug design and other fields. The synthesis approach and the molecular structure significantly influence these properties (Narayana et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are defined by the compound's structure. Studies often explore these aspects through biological evaluation and docking studies to predict the mechanism of action (Lynch et al., 2006).
Scientific Research Applications
Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs
Compounds derived from 2-aminothiazole, including those similar to N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, have been synthesized and identified for their potential in nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, the hydrochloride salts of certain compounds showed anti-inflammatory activity across various concentrations, indicating the relevance of this class of compounds in the development of NSAIDs (Lynch et al., 2006).
Antibacterial Agents
Novel analogs of benzothiazole-substituted compounds, related to this compound, have shown promising antibacterial activity. For instance, some compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Anticancer Potential
Studies have demonstrated the anticancer potential of benzamide derivatives, which are structurally related to this compound. Several of these compounds have exhibited promising anticancer activity against various human cancer cell lines, indicating their potential in cancer therapy (Tiwari et al., 2017).
Antimicrobial and Antifungal Agents
Thiazole derivatives, including those similar to the chemical , have been synthesized and shown to possess antimicrobial and antifungal properties. These compounds have demonstrated good activity against a range of bacterial and fungal species, suggesting their potential application in antimicrobial therapies (Chawla, 2016).
Development of Adjuvants for Vaccines
Compounds with aminothiazole scaffolds, structurally related to this compound, have been identified as potential adjuvants for vaccines. They have been found to enhance antigen-specific antibody responses, indicating their potential in improving vaccine efficacy (Saito et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmultidrug-resistant Gram-positive pathogens
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Similar compounds have been reported to have antimicrobial activity, suggesting that they may lead to the death of bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-9-14(2)17(10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXLSEMUKBJAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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